molecular formula C30H40N2O6 B12034858 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12034858
M. Wt: 524.6 g/mol
InChI Key: UELVFVXUJMTZDZ-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H40N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C30H40N2O6/c1-8-31(9-2)14-15-32-27(21-10-13-24(36-6)25(17-21)37-7)26(29(34)30(32)35)28(33)22-11-12-23(20(5)16-22)38-18-19(3)4/h10-13,16-17,19,27,33H,8-9,14-15,18H2,1-7H3/b28-26+

InChI Key

UELVFVXUJMTZDZ-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.